N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide
Description
N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a propoxyacetamide moiety, and a lambda6-sulfanylidene functional group
Properties
IUPAC Name |
N-[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]-2-propoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-3-8-17-9-12(15)14-18(2,16)11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRSBWFXLIJKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N=S(=O)(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-propoxyacetic acid.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-propoxyacetic acid in the presence of a suitable catalyst, such as sulfuric acid, to form an intermediate compound.
Introduction of Sulfanylidene Group: The intermediate is then treated with a sulfur-containing reagent, such as thionyl chloride, to introduce the lambda6-sulfanylidene group.
Final Product Formation: The final step involves the reaction of the intermediate with an amide-forming reagent, such as acetic anhydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-ethoxyacetamide
- N-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide
- N-[(4-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide
Uniqueness
N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-2-propoxyacetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and industrial applications.
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